

# physicochemical properties of Imidazo[1,2-a]pyridine-6-boronic acid

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## Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-6-boronic acid*

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An In-Depth Technical Guide to **Imidazo[1,2-a]pyridine-6-boronic acid**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

## Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The Imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".<sup>[1][2]</sup> This designation stems from its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals.<sup>[1]</sup> Molecules incorporating this structure exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.<sup>[1][3]</sup> Notable drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature the imidazo[1,2-a]pyridine framework, underscoring its therapeutic relevance.<sup>[1][2][3]</sup>

Within this important class of compounds, **Imidazo[1,2-a]pyridine-6-boronic acid** (CAS No. 913835-63-9) emerges as a cornerstone synthetic intermediate.<sup>[4][5]</sup> Its utility lies in the versatile reactivity of the boronic acid moiety, which serves as a linchpin for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and critical applications for professionals in drug discovery and chemical research.

## Section 1: Core Physicochemical and Structural Properties

**Imidazo[1,2-a]pyridine-6-boronic acid** is typically supplied as a white to off-white or yellow-brown solid powder.<sup>[4]</sup> Understanding its fundamental properties is crucial for its effective handling, storage, and application in synthesis.

### Diagram 1: Chemical Structure

Caption: Structure of **Imidazo[1,2-a]pyridine-6-boronic acid**.

## Summary of Physicochemical Data

The following table summarizes key computed and experimentally observed properties. It is important to note that properties like LogP and TPSA are often computationally derived and serve as valuable predictors for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery.

Property	Value	Source
CAS Number	913835-63-9	[4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BN <sub>2</sub> O <sub>2</sub>	[4][6]
Molecular Weight	161.95 g/mol	[6]
Appearance	White to off-white to yellow-brown solid	[4]
LogP (calculated)	-0.9859	[6]
Topological Polar Surface Area (TPSA)	57.76 Å <sup>2</sup>	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	4	[6]
Rotatable Bonds	1	[6]
Purity	≥95-97% (Typical)	[4][6]
Recommended Storage	Inert atmosphere, store in freezer (-20°C to 8°C)	[4][6][7]

## Acidity, Basicity, and Solubility Profile

- **pKa:** While specific experimental pKa values are not readily available in the literature, the molecule possesses two key ionizable groups. The boronic acid moiety (-B(OH)<sub>2</sub>) is a Lewis acid, and its corresponding pKa is influenced by the electron-withdrawing nature of the heterocyclic ring. Phenylboronic acids typically have pKa values in the range of 8-9, and this value can be modulated by substituents.[8] The nitrogen atoms within the imidazopyridine ring system contribute to the molecule's basicity. The overall solubility is pH-dependent; it is expected to exhibit enhanced aqueous solubility under basic conditions where the boronic acid deprotonates to form the more soluble boronate salt.
- **Solubility:** The compound is generally soluble in organic solvents like DMSO and methanol. Its solubility in aqueous solutions is limited but can be increased at higher pH.

## Spectroscopic Characterization

Structural verification is paramount. While a specific, dedicated spectrum for this compound is not publicly indexed, its structure can be unequivocally confirmed using standard analytical techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. Based on spectra of similar derivatives, characteristic singlets and doublets would appear in the aromatic region (~7.0-9.0 ppm).<sup>[9][10][11]</sup> The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will display seven distinct signals corresponding to the carbon atoms of the heterocyclic ring system. The carbon atom attached to the boron will have a characteristic chemical shift.
- Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, showing a prominent ion peak corresponding to [M+H]<sup>+</sup> at approximately 162.96 m/z.

## Section 2: Synthesis and Chemical Reactivity

The true power of **Imidazo[1,2-a]pyridine-6-boronic acid** lies in its role as a synthetic precursor. Its synthesis is accessible, and its reactivity is robust and predictable.

### A Standard Synthetic Protocol: Miyaura Borylation

A common and efficient method to prepare this compound is through the palladium-catalyzed Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine. This reaction couples the aryl halide with a boron source, typically bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>).

#### Diagram 2: Synthetic Workflow via Miyaura Borylation

Caption: General workflow for the synthesis of the title compound.

### Experimental Protocol: Synthesis from 6-Bromoimidazo[1,2-a]pyridine

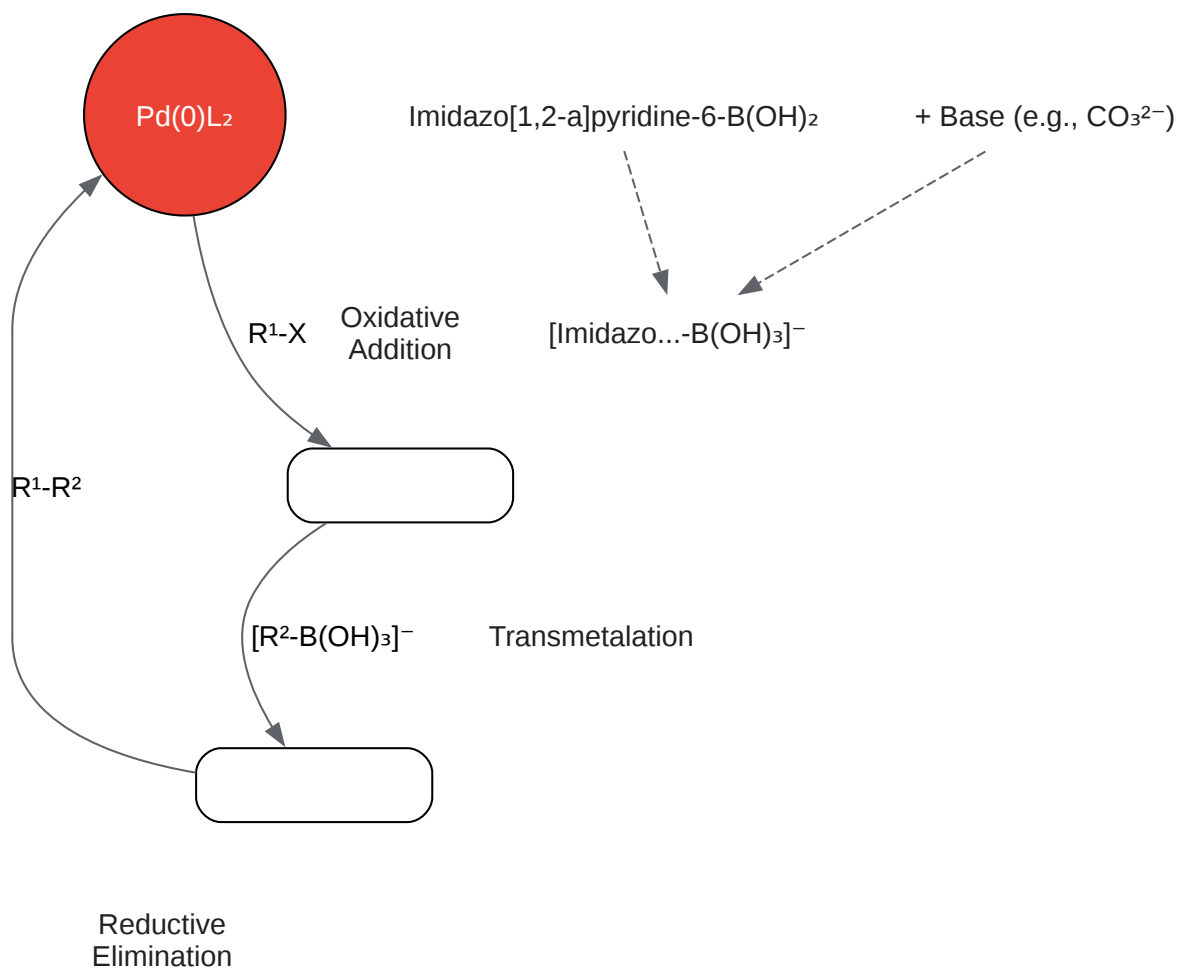
Causality: This protocol utilizes a palladium catalyst to facilitate the formation of a C-B bond. The base (potassium acetate) is crucial for regenerating the active catalyst and promoting the transmetalation step. An inert atmosphere is required to prevent the degradation of the sensitive organometallic catalyst.

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- **Solvent and Catalyst Addition:** Add anhydrous 1,4-dioxane as the solvent. To this suspension, add the palladium catalyst, such as Pd(dppf)Cl<sub>2</sub> (0.02-0.05 eq).
- **Reaction:** Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- **Workup and Isolation:** Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. The filtrate contains the pinacol ester intermediate.
- **Hydrolysis:** The pinacol ester can be hydrolyzed to the desired boronic acid through stirring with an aqueous acid (e.g., HCl) or by chromatography on silica gel.
- **Purification:** The final product, **Imidazo[1,2-a]pyridine-6-boronic acid**, is typically purified by recrystallization or column chromatography to yield a solid powder.<sup>[5]</sup>

## The Premier Reaction: Suzuki-Miyaura Cross-Coupling

The boronic acid functional group makes this compound an ideal partner in Suzuki-Miyaura cross-coupling reactions.<sup>[4]</sup> This Nobel Prize-winning reaction forges a carbon-carbon bond between the imidazopyridine core and various aryl or vinyl halides/triflates, providing a powerful tool for molecular diversification.<sup>[12][13]</sup>

### Diagram 3: The Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: General Suzuki-Miyaura Coupling

Causality: The mechanism proceeds in three key steps.[13] First, the Pd(0) catalyst undergoes oxidative addition with an organohalide (R<sup>1</sup>-X). Second, the boronic acid (R<sup>2</sup>-B(OH)<sub>2</sub>), activated by a base to form a more nucleophilic boronate salt, undergoes transmetalation, transferring its

organic group ( $R^2$ ) to the palladium center.<sup>[14]</sup> Finally, reductive elimination expels the coupled product ( $R^1$ - $R^2$ ) and regenerates the active Pd(0) catalyst.

- **Reactant Setup:** In a suitable flask, combine **Imidazo[1,2-a]pyridine-6-boronic acid** (1.0-1.2 eq), the desired aryl/vinyl halide or triflate (1.0 eq), and a base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ , 2-3 eq).
- **Inert Atmosphere:** Establish an inert atmosphere as described previously.
- **Solvent and Catalyst:** Add a solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ ,  $Pd(dppf)Cl_2$ , 0.01-0.05 eq).
- **Reaction:** Heat the mixture (typically 80-110°C) with vigorous stirring for 2-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
- **Workup:** Cool the reaction. If an aqueous mixture was used, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate,  $CH_2Cl_2$ ).
- **Purification:** Combine the organic layers, dry over anhydrous  $Na_2SO_4$  or  $MgSO_4$ , filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the coupled product.

## Section 3: Applications in Research and Drug Development

The synthetic accessibility and versatile reactivity of **Imidazo[1,2-a]pyridine-6-boronic acid** make it an invaluable tool across several scientific disciplines.

- **Drug Discovery and Medicinal Chemistry:** This compound is a crucial building block for synthesizing libraries of novel imidazo[1,2-a]pyridine derivatives.<sup>[4]</sup> Researchers utilize it to explore structure-activity relationships (SAR) by introducing a wide variety of substituents at the 6-position of the core. This approach has been instrumental in developing potent inhibitors for therapeutic targets like kinases (e.g., PI3K) and in the search for new anticancer, antitubercular, and antimicrobial agents.<sup>[2][3][15][16]</sup>

- Organic Synthesis: Beyond medicinal applications, it serves as a versatile reagent for constructing complex organic molecules and functional materials.[4][5] Its effectiveness in forming C-C bonds makes it a preferred choice for chemists aiming to build biaryl structures efficiently.[4]
- Chemical Biology: The ability to readily couple this scaffold to other molecules allows for the synthesis of chemical probes and diagnostic agents.[4] These tools are used to study biological pathways, identify new therapeutic targets, and aid in the detection of specific biomolecules.[4]

## Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

### GHS Hazard Information

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning[7][17]
- Hazard Statements:
  - H315: Causes skin irritation.[17]
  - H317: May cause an allergic skin reaction.
  - H319: Causes serious eye irritation.[17]
  - H335: May cause respiratory irritation.[17]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.



- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

## Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: The compound is sensitive to air and moisture. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at -20°C is recommended.[6][7]

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